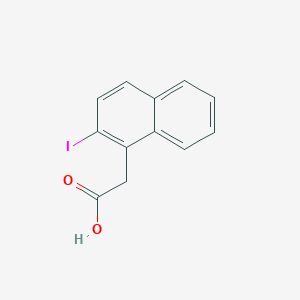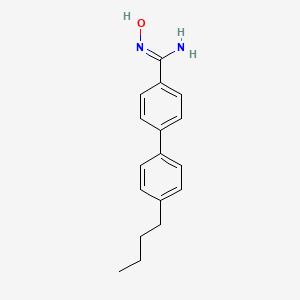
4'-n-Butylbiphenyl-4-carboxamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-n-Butylbiphenyl-4-carboxamidoxime is an organic compound with the empirical formula C17H20N2O and a molecular weight of 268.35 g/mol . This compound is characterized by the presence of a biphenyl core with a butyl group and a carboxamidoxime functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butylbiphenyl-4-carboxamidoxime typically involves the reaction of 4’-n-Butylbiphenyl-4-carboxylic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate carboxylic acid chloride, which then reacts with hydroxylamine to form the carboxamidoxime.
Industrial Production Methods: While specific industrial production methods for 4’-n-Butylbiphenyl-4-carboxamidoxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4’-n-Butylbiphenyl-4-carboxamidoxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamidoxime group to an amine.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-n-Butylbiphenyl-4-carboxamidoxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4’-n-Butylbiphenyl-4-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamidoxime group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
- 5-Aminopyridine-2-carboxamidoxime
- Pyrimidine-2-carboxamidoxime
- 3-Methylpyridine-2-carboxamidoxime
Comparison: 4’-n-Butylbiphenyl-4-carboxamidoxime is unique due to its biphenyl core and butyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C17H20N2O |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
4-(4-butylphenyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19-20/h5-12,20H,2-4H2,1H3,(H2,18,19) |
Clave InChI |
CJMFLZICXYZCJB-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


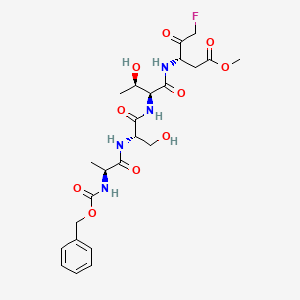

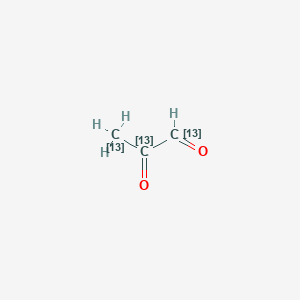
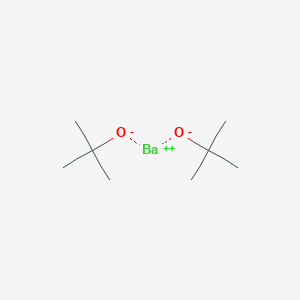
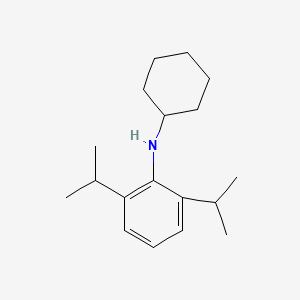
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
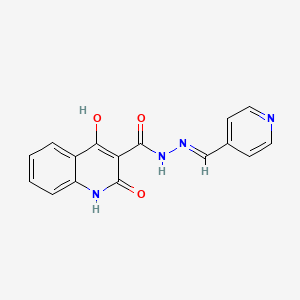

![[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid](/img/structure/B12054875.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)
